1-(3-CHLOROPHENYL)-N-[(OXOLAN-2-YL)METHYL]METHANESULFONAMIDE
Overview
Description
1-(3-CHLOROPHENYL)-N-[(OXOLAN-2-YL)METHYL]METHANESULFONAMIDE is a chemical compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, an oxolan-2-yl group, and a methanesulfonamide group. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 1-(3-CHLOROPHENYL)-N-[(OXOLAN-2-YL)METHYL]METHANESULFONAMIDE typically involves several steps:
Synthetic Routes: The compound can be synthesized through a series of reactions starting with the chlorination of benzene to form 3-chlorophenyl. This is followed by the introduction of the oxolan-2-yl group through a nucleophilic substitution reaction. Finally, the methanesulfonamide group is added via a sulfonation reaction.
Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes and the use of advanced reactors to optimize efficiency and scalability.
Chemical Reactions Analysis
1-(3-CHLOROPHENYL)-N-[(OXOLAN-2-YL)METHYL]METHANESULFONAMIDE undergoes various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced with other functional groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are often carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted compounds.
Scientific Research Applications
1-(3-CHLOROPHENYL)-N-[(OXOLAN-2-YL)METHYL]METHANESULFONAMIDE has a wide range of applications in scientific research:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of 1-(3-CHLOROPHENYL)-N-[(OXOLAN-2-YL)METHYL]METHANESULFONAMIDE involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: The exact pathways involved depend on the specific application and target. For example, in antimicrobial research, the compound may inhibit bacterial enzymes, while in anticancer research, it may interfere with cell signaling pathways.
Comparison with Similar Compounds
1-(3-CHLOROPHENYL)-N-[(OXOLAN-2-YL)METHYL]METHANESULFONAMIDE can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(3-CHLOROPHENYL)-3-METHYL-2-PYRAZOLIN-5-ONE and 4,4,5,5-TETRAMETHYL-2-[(OXOLAN-3-YL)METHYL]-1,3,2-DIOXABOROLANE share some structural similarities.
Uniqueness: The presence of the methanesulfonamide group in this compound provides unique chemical properties, such as increased solubility and reactivity, which are not observed in the similar compounds mentioned.
Properties
IUPAC Name |
1-(3-chlorophenyl)-N-(oxolan-2-ylmethyl)methanesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO3S/c13-11-4-1-3-10(7-11)9-18(15,16)14-8-12-5-2-6-17-12/h1,3-4,7,12,14H,2,5-6,8-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIGQWWQMKZQHSL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNS(=O)(=O)CC2=CC(=CC=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.78 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.